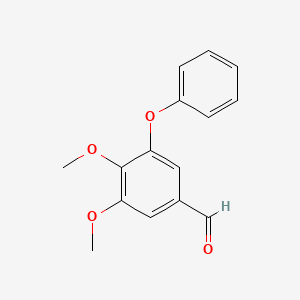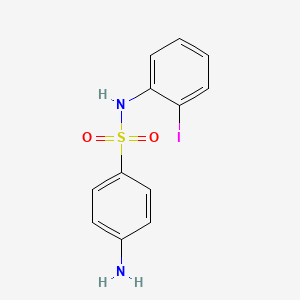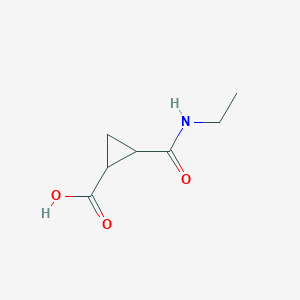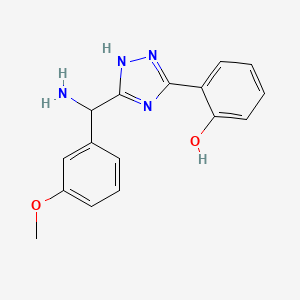![molecular formula C12H19NO2 B12115996 [3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine](/img/structure/B12115996.png)
[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine: is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propyl chain, which is further linked to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable propylamine derivative under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired amine product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can occur at the aromatic ring or the amine group, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives or hydrogenated aromatic rings.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including dyes and polymers.
Mécanisme D'action
The mechanism by which [3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine exerts its effects is largely dependent on its interaction with biological targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the dimethoxyphenyl group can influence its binding affinity and specificity, while the amine group can participate in hydrogen bonding and ionic interactions.
Comparaison Avec Des Composés Similaires
[3-(2,3-Dimethoxy-phenyl)-propionaldehyde]: Similar structure but with an aldehyde group instead of an amine.
[3-(2,3-Dimethoxy-phenyl)-propionic acid]: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness: The presence of the methylamine group in [3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine distinguishes it from its analogs, providing unique reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
3-(2,3-dimethoxyphenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-13-9-5-7-10-6-4-8-11(14-2)12(10)15-3/h4,6,8,13H,5,7,9H2,1-3H3 |
Clé InChI |
YNIYDUUBDZYHLV-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC1=C(C(=CC=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)
![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)





![3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115995.png)
